molecular formula C7H16N2O2S B12955761 (S)-1-(Ethylsulfonyl)-3-methylpiperazine

(S)-1-(Ethylsulfonyl)-3-methylpiperazine

Cat. No.: B12955761
M. Wt: 192.28 g/mol
InChI Key: LTMHYXIOUFANLF-ZETCQYMHSA-N
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Description

(S)-1-(Ethylsulfonyl)-3-methylpiperazine is a chiral compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound features an ethylsulfonyl group and a methyl group attached to the piperazine ring, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Ethylsulfonyl)-3-methylpiperazine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available piperazine.

    Introduction of the Methyl Group: A methyl group is introduced at the 3-position of the piperazine ring through alkylation reactions.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonylation reactions, often using ethylsulfonyl chloride as the sulfonylating agent.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high selectivity and purity, often involving catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Ethylsulfonyl)-3-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

(S)-1-(Ethylsulfonyl)-3-methylpiperazine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-(Ethylsulfonyl)-3-methylpiperazine involves its interaction with specific molecular targets. The ethylsulfonyl group can form strong interactions with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to key proteins, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

    1-(Ethylsulfonyl)piperazine: Lacks the methyl group, making it less sterically hindered.

    3-Methylpiperazine: Lacks the ethylsulfonyl group, resulting in different chemical reactivity.

    1-(Methylsulfonyl)-3-methylpiperazine: Has a methylsulfonyl group instead of an ethylsulfonyl group, affecting its steric and electronic properties.

Uniqueness

(S)-1-(Ethylsulfonyl)-3-methylpiperazine is unique due to the presence of both the ethylsulfonyl and methyl groups, which confer distinct steric and electronic characteristics. These features influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H16N2O2S

Molecular Weight

192.28 g/mol

IUPAC Name

(3S)-1-ethylsulfonyl-3-methylpiperazine

InChI

InChI=1S/C7H16N2O2S/c1-3-12(10,11)9-5-4-8-7(2)6-9/h7-8H,3-6H2,1-2H3/t7-/m0/s1

InChI Key

LTMHYXIOUFANLF-ZETCQYMHSA-N

Isomeric SMILES

CCS(=O)(=O)N1CCN[C@H](C1)C

Canonical SMILES

CCS(=O)(=O)N1CCNC(C1)C

Origin of Product

United States

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